5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-(3,4-Dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C14H12N2OS and a molecular weight of 256.32 g/mol . This compound features a thieno[2,3-d]pyrimidin-4-one core structure substituted with a 3,4-dimethylphenyl group and a sulfanyl group. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
The synthesis of 5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors under specific conditions. For example, the reaction of 3,4-dimethylphenyl isothiocyanate with 2-aminothiophene-3-carboxylic acid followed by cyclization can yield the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
5-(3,4-Dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidin-4-one core or the phenyl substituent.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thieno[2,3-d]pyrimidin-4-one moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3,4-Dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
5-(3,4-Dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds such as:
- 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-one
- 5-(3,4-Dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one
- 5-(4-Ethylphenyl)thieno[2,3-d]pyrimidin-4-one
- 5-(4-Propoxyphenyl)thieno[2,3-d]pyrimidin-4-one
These compounds share the thieno[2,3-d]pyrimidin-4-one core but differ in the substituents on the phenyl ring or other positions. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-7-3-4-9(5-8(7)2)10-6-19-13-11(10)12(17)15-14(18)16-13/h3-6H,1-2H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUWQFCIJLCWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)NC(=S)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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